
Dibenzyl(methyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(methyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two benzyl groups, one methyl group, and one phenyl group. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl(methyl)phenylsilane typically involves the reaction of phenylsilane with benzyl chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in benzyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a batch reactor, followed by purification steps such as distillation or recrystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzyl(methyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted organosilanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dibenzyl(methyl)phenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism of action of dibenzyl(methyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Similar structure but lacks the benzyl groups.
Diphenylsilane: Contains two phenyl groups instead of benzyl groups.
Methylphenylsilane: Contains only one phenyl and one methyl group.
Uniqueness: Dibenzyl(methyl)phenylsilane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
138455-36-4 |
|---|---|
Molekularformel |
C21H22Si |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
dibenzyl-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-22(21-15-9-4-10-16-21,17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
InChI-Schlüssel |
JCJUNJZJNLDUSK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
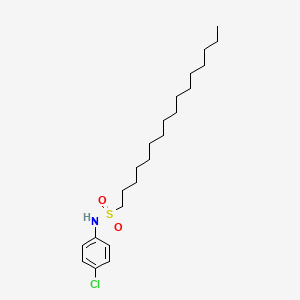
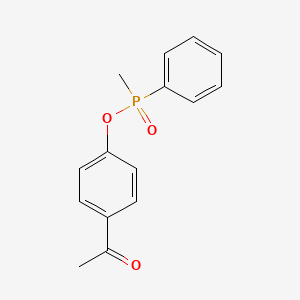
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
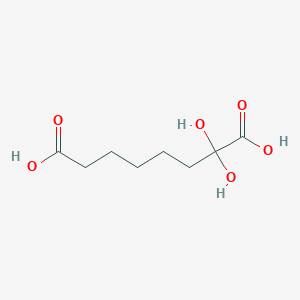
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)

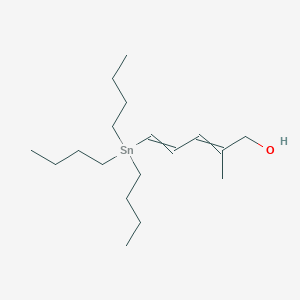
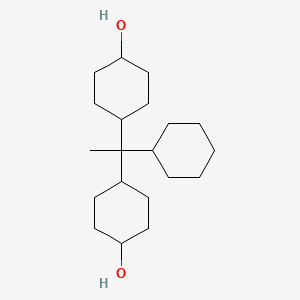

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)


